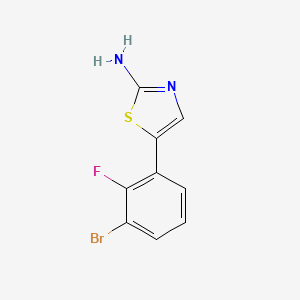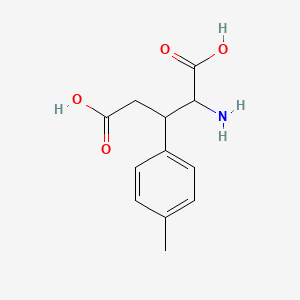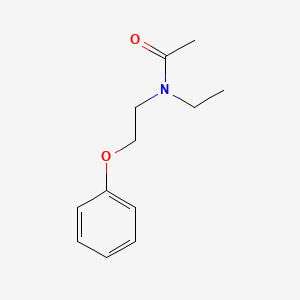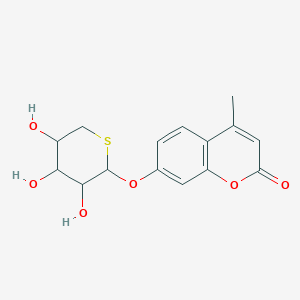
4-(2-pyridinyl)-4-Piperidinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-pyridinyl)-4-Piperidinemethanol is a chemical compound that features a piperidine ring substituted with a pyridinyl group and a hydroxymethyl group. This compound is of interest due to its unique structure, which combines the properties of both piperidine and pyridine rings, making it a valuable molecule in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-pyridinyl)-4-Piperidinemethanol typically involves the reaction of 2-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. One common method is the reduction of the intermediate Schiff base formed between 2-pyridinecarboxaldehyde and piperidine using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-pyridinyl)-4-Piperidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed
Oxidation: Formation of 4-(2-pyridinyl)-4-piperidone.
Reduction: Formation of 4-(2-piperidinyl)-4-Piperidinemethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
4-(2-pyridinyl)-4-Piperidinemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of 4-(2-pyridinyl)-4-Piperidinemethanol involves its interaction with specific molecular targets. The pyridinyl group can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-pyridinyl)-4-Piperidone: Similar structure but with a carbonyl group instead of a hydroxymethyl group.
4-(2-piperidinyl)-4-Piperidinemethanol: Reduced form with a piperidine ring instead of a pyridine ring.
4-(2-pyridinyl)-4-Piperidinecarboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group .
Uniqueness
4-(2-pyridinyl)-4-Piperidinemethanol is unique due to its combination of a pyridinyl group and a hydroxymethyl group on a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
(4-pyridin-2-ylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C11H16N2O/c14-9-11(4-7-12-8-5-11)10-3-1-2-6-13-10/h1-3,6,12,14H,4-5,7-9H2 |
Clé InChI |
JIWTTXFKHUWNNI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(CO)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]-](/img/structure/B14014329.png)
![2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate](/img/structure/B14014337.png)

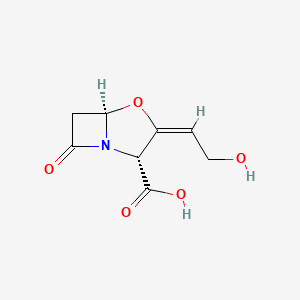
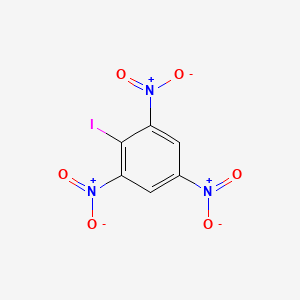
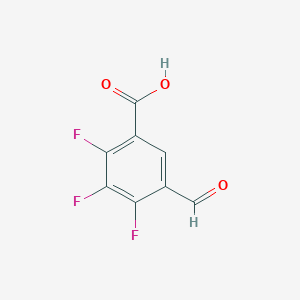
![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)
![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)
